molecular formula C25H25FN2O4S B2548495 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide CAS No. 1005302-03-3

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2548495
CAS No.: 1005302-03-3
M. Wt: 468.54
InChI Key: FBGUNYPJPKNURU-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzenesulfonyl group, a tetrahydroquinoline ring, and a methoxyphenyl propanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the methoxyphenyl propanamide moiety is introduced through an amide coupling reaction using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced amide or alcohol derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide can be compared with other similar compounds, such as:

  • N-[1-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide
  • N-[1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide

These compounds share similar structural features but differ in the substituents on the benzene ring. The presence of different halogens (fluorine, chlorine, bromine) can influence their chemical reactivity and biological activity, highlighting the uniqueness of each compound.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O4S/c1-32-22-11-4-18(5-12-22)6-15-25(29)27-21-10-7-19-3-2-16-28(24(19)17-21)33(30,31)23-13-8-20(26)9-14-23/h4-5,7-14,17H,2-3,6,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGUNYPJPKNURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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